An In-depth Technical Guide to Bicyclo[3.2.0]heptane-3-carboxylic acid: Properties and Applications
An In-depth Technical Guide to Bicyclo[3.2.0]heptane-3-carboxylic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is paramount. Bicyclo[3.2.0]heptane derivatives have emerged as a compelling class of compounds, providing a rigid and structurally unique framework that can serve as a bioisostere for more traditional ring systems.[1][2] Among these, Bicyclo[3.2.0]heptane-3-carboxylic acid stands out as a versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its constrained bicyclic system, composed of a fused cyclopentane and cyclobutane ring, imparts a distinct conformational rigidity that is highly desirable in drug design for optimizing ligand-receptor interactions.[3][4]
This technical guide provides a comprehensive overview of the chemical properties of Bicyclo[3.2.0]heptane-3-carboxylic acid, including its synthesis, reactivity, and spectral characteristics. Furthermore, it delves into its applications in drug discovery, offering insights for researchers and scientists engaged in the development of new chemical entities.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Bicyclo[3.2.0]heptane-3-carboxylic acid is essential for its effective utilization in synthetic and medicinal chemistry. The key properties are summarized in the table below, primarily sourced from computational data available on PubChem and inferences from related structures.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [5] |
| Molecular Weight | 140.18 g/mol | [5] |
| IUPAC Name | bicyclo[3.2.0]heptane-3-carboxylic acid | [5] |
| CAS Number | 64766-90-1 | [5] |
| Physical Form | Liquid | |
| XLogP3 | 1.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
Note: Some physical properties are computationally derived and may vary from experimental values.
Synthesis of Bicyclo[3.2.0]heptane-3-carboxylic acid
A logical synthetic pathway would likely involve the following key steps:
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Formation of a Bicyclo[3.2.0]heptanone Precursor: A photochemical [2+2] cycloaddition between a cyclopentenone derivative and an appropriate alkene is a well-documented method for creating the fused bicyclic ring system.[9][10] For instance, the irradiation of 2-cyclopentenone in the presence of a suitable two-carbon synthon could yield a bicyclo[3.2.0]heptan-2-one derivative.
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Functional Group Manipulation: The resulting ketone can then be subjected to a series of transformations to introduce the carboxylic acid at the 3-position. This could involve a Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis and subsequent functional group interconversions.[11]
-
Stereoselective Considerations: The stereochemistry of the final product is a critical aspect, and the choice of starting materials and reaction conditions will dictate the isomeric purity. Diastereoselective reductions and other stereocontrolled reactions are often employed in the synthesis of related bicyclic systems.[1]
Proposed Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of Bicyclo[3.2.0]heptane-3-carboxylic acid, based on analogous reactions reported in the literature.
Caption: Proposed synthetic workflow for Bicyclo[3.2.0]heptane-3-carboxylic acid.
Chemical Reactivity and Stability
The reactivity of Bicyclo[3.2.0]heptane-3-carboxylic acid is dictated by the interplay of its strained bicyclic core and the carboxylic acid functionality.
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Carboxylic Acid Group: The carboxylic acid moiety exhibits typical reactivity, allowing for a range of derivatizations. These include esterification, amidation, and reduction to the corresponding alcohol. These transformations are crucial for incorporating the bicyclo[3.2.0]heptane scaffold into larger molecules during drug development.
-
Bicyclic Core: The fused cyclobutane and cyclopentane rings are relatively stable under standard reaction conditions. However, the inherent ring strain can be exploited in certain chemical transformations. The conformational rigidity of the bicyclo[3.2.0]heptane system is a key feature, with studies on related structures indicating a preference for a boat-like conformation.[3][4][12] This fixed spatial arrangement of substituents is a significant advantage in designing molecules with specific binding geometries.
Information on the specific chemical stability and degradation pathways of Bicyclo[3.2.0]heptane-3-carboxylic acid is limited. However, like most carboxylic acids, it is expected to be stable under neutral and acidic conditions but will deprotonate in the presence of a base.
Spectral Properties
Detailed, publicly available spectral data (NMR, IR, MS) for Bicyclo[3.2.0]heptane-3-carboxylic acid is scarce. However, based on the known spectra of related bicyclo[3.2.0]heptane derivatives and general principles of spectroscopy, the following characteristic signals can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous stereocenters and the rigid bicyclic structure, leading to distinct signals for the methylene and methine protons. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.
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¹³C NMR: The carbon NMR spectrum would show signals for the eight carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift. The aliphatic carbons of the bicyclic core would resonate in the upfield region.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, intense absorption for the C=O stretch of the carbonyl group would also be prominent, usually around 1700-1725 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (140.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the bicyclic ring system.
Researchers requiring definitive spectral data are advised to acquire it experimentally or to contact commercial suppliers who may provide a Certificate of Analysis with this information.
Applications in Drug Discovery and Development
The rigid, three-dimensional structure of the bicyclo[3.2.0]heptane scaffold makes it an attractive building block in medicinal chemistry. Its primary application lies in its use as a conformationally restricted isostere for other cyclic or acyclic moieties within a drug molecule.
Conformational Locking of Pharmacophores
One of the most significant applications of the bicyclo[3.2.0]heptane core is in the design of conformationally locked analogs of biologically active molecules.[3][4] By incorporating key pharmacophoric groups onto this rigid scaffold, their spatial orientation can be fixed. This can lead to several benefits:
-
Increased Potency and Selectivity: A pre-organized, rigid ligand often has a lower entropic penalty upon binding to its target receptor, which can translate to higher binding affinity and potency. Furthermore, the fixed conformation can enhance selectivity for a specific receptor subtype.
-
Improved Pharmacokinetic Properties: The introduction of a sp³-rich, non-planar scaffold like bicyclo[3.2.0]heptane can lead to improved physicochemical properties such as solubility and metabolic stability compared to more planar aromatic systems.
-
Exploration of Chemical Space: Bicyclo[3.2.0]heptane-3-carboxylic acid and its derivatives provide access to novel chemical space, enabling the design of compounds with unique structural features that may lead to new biological activities.
Logical Relationship in Drug Design
The following diagram illustrates the logical flow of how the properties of Bicyclo[3.2.0]heptane-3-carboxylic acid contribute to its utility in drug discovery.
Caption: The role of Bicyclo[3.2.0]heptane-3-carboxylic acid in drug design.
Conclusion
Bicyclo[3.2.0]heptane-3-carboxylic acid is a valuable and versatile building block for researchers and scientists in the field of drug discovery and development. Its unique, rigid, three-dimensional structure provides a powerful tool for the design of conformationally constrained molecules with potentially improved biological activity and pharmacokinetic profiles. While detailed experimental data on the compound itself is somewhat limited in the public domain, a strong foundation of knowledge on the synthesis and properties of the bicyclo[3.2.0]heptane scaffold exists, enabling its effective application in the pursuit of novel therapeutics. As the demand for sp³-rich, non-planar molecules in drug discovery continues to grow, the importance of scaffolds like Bicyclo[3.2.0]heptane-3-carboxylic acid is set to increase.
References
-
Fan, Z., Cai, X., Sheng, T., & Yu, J. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science, 16(21), 9436-9440. [Link]
-
MDPI. (2023, October 24). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. Molecules, 28(21), 7293. [Link]
-
PubChem. (n.d.). Bicyclo[3.2.0]heptane-3-carboxylic acid. Retrieved from [Link]
-
Fan, Z., Cai, X., Sheng, T., & Yu, J. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science, 16(21), 9436-9440. [Link]
-
Benettin, T., Resta, S., Puglisi, A., & Rossi, S. (n.d.). Synthesis Of Bicyclo[3.2.0]heptanes By Organophotoredox Catalytic Diastereoselective Anion radical [2+2] Photocycloadditions of Aryl-enones Under Batch And Flow. AIR Unimi. [Link]
-
BuyersGuideChem. (n.d.). (S,S)-3,6-Diaza-bicyclo[3.2.0]heptane-3-carboxylic acid benzyl ester. Retrieved from [Link]
-
Vorberg, R., Trapp, N., Carreira, E. M., et al. (2017). Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA. Chemistry, 23(13), 3126-3138. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]
-
Fan, Z., Cai, X., Sheng, T., & Yu, J. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. PMC. [Link]
-
Wang, Y., et al. (2009). An efficient synthesis of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates. Arkat USA. [Link]
-
Vorberg, R., Trapp, N., Carreira, E. M., et al. (2017). Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA. The Capital Region of Denmark's Research Portal. [Link]
-
Powell, D. R., et al. (2008). Conformation and hydrogen bonding for the bicyclic compound 3-thiabicyclo[3.2.0]heptane-6,7-dicarboxylic acid 3,3-dioxide. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 7), o397-o400. [Link]
-
Griesbeck, A. G., et al. (2013). Photochemical and Thermal [2+2] Cycloaddition to Generate the Bicyclo[3.2.0]heptane Core of Bielschowskysin. University of Vienna. [Link]
-
Dudek-Stolze, H. M., et al. (2011). Mapping the Substrate Binding Site of Phenylacetone Monooxygenase from Thermobifida fusca by Mutational Analysis. ResearchGate. [Link]
-
Benettin, T., Resta, S., Puglisi, A., & Rossi, S. (2025). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. AIR Unimi. [Link]
-
Lukyanenko, S. Y., et al. (n.d.). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. [Link]
-
Vorberg, R., Trapp, N., Carreira, E. M., et al. (2017). Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA. Chemistry, 23(13), 3126-3138. [Link]
-
Sydnes, L. K., et al. (1993). Photochemical [2 + 2] Cycloadditions. IV. Photocycloaddition of 2-Cyclopentenone to Some (omega--1)-Alken-1-ols. SciSpace. [Link]
-
Benettin, T., Resta, S., Puglisi, A., & Rossi, S. (2025). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. PMC. [Link]
-
Synthonix, Inc. (n.d.). bicyclo[3.2.1]octane-3-carboxylic acid. Retrieved from [Link]
-
Grieco, P. A., et al. (n.d.). Spiro[bicyclo[3.2.0]heptane-2,2'-[13][14]dioxolan]-6-one. Arkivoc. [Link]
-
SpectraBase. (n.d.). 6-Methylene-bicyclo(3.2.0)heptane. Retrieved from [Link]
-
Moroz, B. L., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Retrieved from [Link]
-
Moroz, B. L., et al. (2025). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. ResearchGate. [Link]
-
Bach, T., et al. (n.d.). Preparation of Bicyclo[3.2.0]heptane-2- endo ,7- endo -diols: 1,3-Diols with a Chiral Rigid Backbone. SciSpace. [Link]
-
Cheméo. (n.d.). Chemical Properties of Bicyclo[3.2.0]heptane, trans (CAS 5597-72-8). Retrieved from [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]
-
NIST. (n.d.). Bicyclo[3.2.0]heptane. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bicyclo[3.2.0]heptane-3-carboxylic acid | C8H12O2 | CID 20336705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. research.regionh.dk [research.regionh.dk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. echemi.com [echemi.com]
